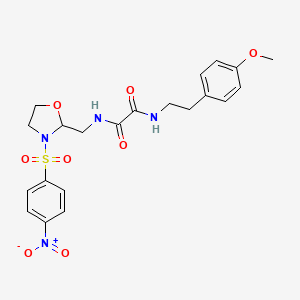

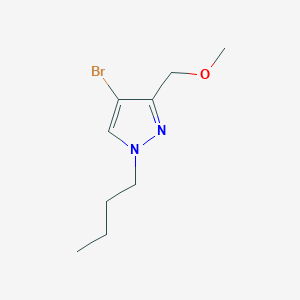

![molecular formula C21H19N3OS B2853135 (E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477501-70-5](/img/structure/B2853135.png)

(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a benzamide derivative with a dimethylamino group and a methylnaphthothiazole moiety. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. They are known for their diverse biological activities . The dimethylamino group is a common functional group in organic chemistry, known for its basicity and ability to participate in various chemical reactions. Naphthothiazoles are heterocyclic compounds containing a thiazole ring fused to a naphthalene structure. They are known for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a dimethylamino group attached to one of the carbons of the benzene ring, and a methylnaphthothiazole group attached to the nitrogen of the amide group .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, benzamides and naphthothiazoles are known to participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and reactivity .科学研究应用

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a molecular probe or a component in the study of protein interactions and functions. Its unique structure could potentially bind to specific proteins, thereby aiding in the identification and analysis of proteomic complexes .

Ecto-5’-Nucleotidase Inhibition

In the field of bioinformatics and chemical biology, derivatives of this compound have been synthesized as inhibitors of ecto-5’-nucleotidase (e50NT) . This enzyme plays a crucial role in purinergic signaling, which is significant in various physiological processes, including inflammation, hypoxia, and cancer. Inhibitors based on the thiazole structure of the compound can help in understanding and potentially controlling these processes.

Smart Material Design

The compound’s derivatives exhibit temperature-sensitive protonation behavior, which is valuable in the design of smart materials . These materials can respond to temperature changes, making them useful in applications that require environmental sensitivity, such as drug delivery systems and adaptive optics.

Nucleophilic Catalysis

Structures related to this compound are widely used as nucleophilic catalysts in organic synthesis . They can facilitate various chemical reactions, including acylation and phosphorylation, which are essential in the synthesis of complex organic molecules.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to understand the interaction between small molecules and enzymes . This application is crucial in drug design and discovery, where the binding affinity and mode of action of potential drug candidates are investigated.

Solvent Effects on Reactive Mechanisms

Research has been conducted on the solvent effects on the excited-state intramolecular proton transfer (ESIPT) mechanism of cyanine derivatives related to this compound . Understanding these effects is important for the development of fluorescent probes and sensors.

Synthesis of Schiff Bases

The compound is involved in the synthesis of Schiff bases, which are valuable intermediates in organic chemistry . These bases are used to synthesize various heterocyclic compounds, which have applications in medicinal chemistry and material science.

Development of Fluorescent Probes

Due to its structural properties, the compound can be modified to create fluorescent probes . These probes are used in bioimaging to track biological processes in real-time, providing insights into cellular functions and disease progression.

作用机制

属性

IUPAC Name |

4-(dimethylamino)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-23(2)16-11-8-15(9-12-16)20(25)22-21-24(3)19-17-7-5-4-6-14(17)10-13-18(19)26-21/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSGZMRURHQUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

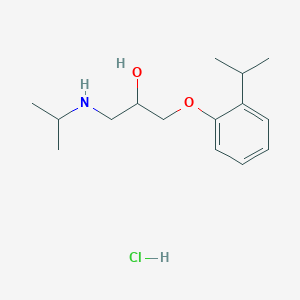

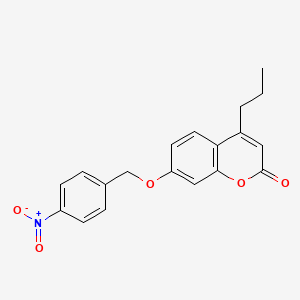

![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2853053.png)

![N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2853055.png)

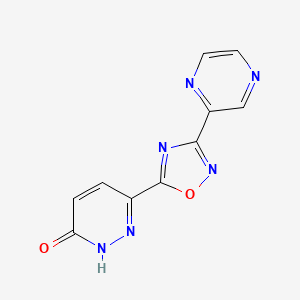

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)

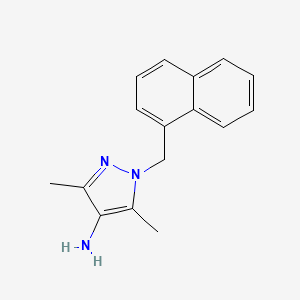

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)

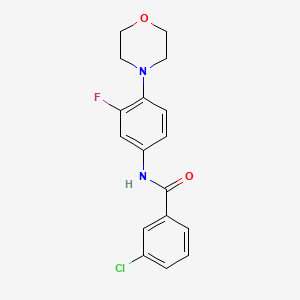

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)